Her2-IN-17 is classified as a small molecule inhibitor specifically targeting the HER2 receptor. Its development is part of ongoing research aimed at improving the efficacy of treatments for HER2-positive cancers. The compound's design is based on structural insights into the HER2 receptor and its interactions with other signaling pathways, which are critical for cancer cell survival and proliferation.
The synthesis of Her2-IN-17 involves several chemical reactions that are meticulously optimized to ensure high purity and yield. The synthesis typically employs solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide structure.
Her2-IN-17 exhibits a specific molecular structure that allows it to interact selectively with the HER2 receptor. The compound's molecular formula, weight, and structural diagram are essential for understanding its binding properties.
Her2-IN-17 undergoes specific chemical reactions that are crucial for its mechanism of action against HER2-positive cells:
The mechanism of action of Her2-IN-17 primarily involves:
Her2-IN-17 possesses several notable physical and chemical properties:
Her2-IN-17 has significant potential applications in oncology:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2